![molecular formula C22H25N3O5S2 B2586660 (Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 850909-26-1](/img/structure/B2586660.png)

(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

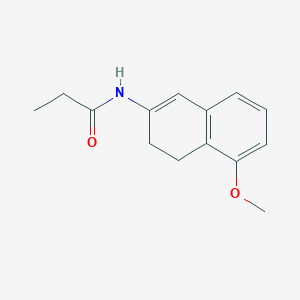

Description

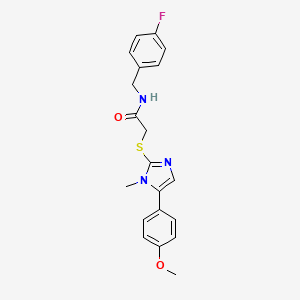

The description of a compound typically includes its molecular formula, structure, and the type of reactions it undergoes. It may also include its role in biological systems or industrial processes, if applicable.

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It may involve multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for reactions to occur, and the products formed.Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

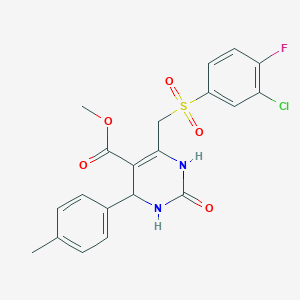

Synthesis and Characterization

The synthesis and characterization of benzothiazole derivatives and their complexes with various metals have been extensively studied. For instance, Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, which were characterized using various spectroscopic methods. These compounds show potential for antimicrobial activities against bacteria causing infections in different parts of the human body (Mishra et al., 2019).

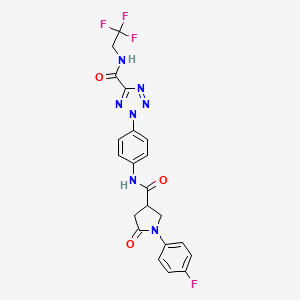

Biological Activity

Benzothiazole derivatives exhibit a range of biological activities, which could be relevant to the compound . The antibacterial and antifungal activities of benzothiazole compounds have been evaluated, with some showing good to moderate activity against various microorganisms. For example, Chavan and Pai (2007) synthesized N-substituted-3-chloro-2-azetidinones based on a benzothiazole structure and found them to exhibit antibacterial activity against several strains (Chavan & Pai, 2007).

Potential for Drug Discovery

The structural features of benzothiazole derivatives make them suitable candidates for drug discovery. Durcik et al. (2020) described a method for synthesizing hydroxy-substituted 2-aminobenzothiazole-6-carboxylic acid derivatives, highlighting their potential as building blocks in drug discovery due to the ability to substitute at various positions, thereby exploring the chemical space for ligand-target interactions (Durcik et al., 2020).

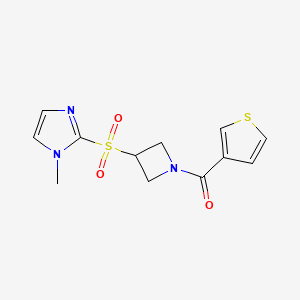

Chemical Reactivity and Applications

The reactivity of benzothiazole derivatives with other chemical entities opens avenues for the synthesis of novel compounds with potential applications. For instance, Tommasi and Sorrentino (2009) utilized 1,3-dialkylimidazolium-2-carboxylate compounds in CO2-transfer reactions, leading to the synthesis of carboxylates and α-alkylidene cyclic carbonates, demonstrating the versatility of these compounds in chemical synthesis (Tommasi & Sorrentino, 2009).

Safety And Hazards

This involves understanding the risks associated with handling and using the compound. It can include toxicity data, safety precautions, and disposal methods.

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications, modifications to improve its properties, or further studies to understand its behavior.

Please note that this is a general approach and the specifics may vary depending on the compound. For a detailed analysis of a specific compound, it’s best to refer to scientific literature or databases dedicated to chemical information. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

methyl 2-[4-[butyl(methyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O5S2/c1-5-6-13-24(2)32(28,29)17-10-7-15(8-11-17)20(26)23-22-25(3)18-12-9-16(21(27)30-4)14-19(18)31-22/h7-12,14H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKISVJSYHAETMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2586580.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2586581.png)

![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)

![N-[3-(4-Methoxyphenyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2586596.png)

![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2586600.png)